1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]-
Description
1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- (CAS: Not explicitly provided in evidence) is a functionalized diamine derivative combining the aliphatic diamine backbone of 1,4-butanediamine (putrescine) with a trimethoxysilyl group. This modification introduces silane coupling properties, enabling adhesion to inorganic surfaces (e.g., glass, metals) while retaining the reactivity of primary amines. The compound is structurally distinct from unmodified 1,4-butanediamine (C₄H₁₂N₂, MW 88.15) , with the trimethoxysilyl group enhancing its utility in hybrid organic-inorganic materials, coatings, and polymer crosslinking .
Structure
3D Structure
Properties
IUPAC Name |
2-(trimethoxysilylmethyl)butane-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N2O3Si/c1-11-14(12-2,13-3)7-8(6-10)4-5-9/h8H,4-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXHLHNCJVXPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC(CCN)CN)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884215 | |
| Record name | 1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6037-49-6 | |
| Record name | 2-[(Trimethoxysilyl)methyl]-1,4-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6037-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((Trimethoxysilyl)methyl)-1,4-butanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006037496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(trimethoxysilyl)methyl]butane-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.383 | |
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| Record name | 2-((TRIMETHOXYSILYL)METHYL)-1,4-BUTANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ4050ON59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
The synthesis of 1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- typically involves the reaction of 1,4-butanediamine with a trimethoxysilane derivative. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and purification processes to obtain high-purity compounds .
Chemical Reactions Analysis
1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine and silane groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. .
Scientific Research Applications
1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of 1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- involves its interaction with molecular targets through its amine and silane groups. These interactions can lead to the formation of stable complexes or modifications of target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
*Estimated based on structural analogy.
Reactivity and Stability
- Silane Reactivity: The trimethoxysilyl group in 2-[(trimethoxysilyl)methyl]-1,4-butanediamine enables hydrolysis-condensation reactions, forming Si-O-Si networks. This contrasts with unmodified 1,4-butanediamine, which lacks such inorganic bonding capability .
- Metal Complexation: 1,4-Butanediamine forms stable Mn(II) complexes (log β ~4.5–5.5 in methanol), outperforming 1,3-propanediamine (log β ~3.0–4.0) due to favorable chain length for chelation . Ethylenediamine, however, shows higher affinity for smaller cations like Cd(II) in Schiff base complexes .
- Corrosion Inhibition : Unmodified 1,4-butanediamine exhibits superior corrosion inhibition for copper in nitric acid (protection efficiency > ethylenediamine > ethylamine) due to stronger adsorption via dual amine groups .
Biological Activity
1,4-Butanediamine, 2-[(trimethoxysilyl)methyl]- is a compound that has garnered interest due to its potential applications in various fields, including biochemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
1,4-Butanediamine, also known as putrescine, is a four-carbon aliphatic diamine with the molecular formula . The trimethoxysilyl group enhances its reactivity and solubility in organic solvents. The compound's structure can be represented as follows:
Mechanisms of Biological Activity
- Cell Growth and Proliferation : 1,4-Butanediamine plays a critical role in cellular functions such as growth and differentiation. It acts as a precursor for polyamines, which are essential for cell proliferation and tissue growth.
- Gene Regulation : The compound is involved in the regulation of gene expression through its interaction with nucleic acids. It has been shown to bind to DNA and RNA, influencing their stability and function.
- Antimicrobial Properties : Research indicates that 1,4-butanediamine exhibits antimicrobial activity against various bacterial strains. This property may be attributed to its ability to disrupt bacterial cell membranes.
Study on Enhanced Production in E. coli
A recent study focused on increasing the production efficiency of 1,4-diaminobutane in Escherichia coli. By manipulating the metabolic pathways that synthesize NADPH and pyridoxal phosphate (PLP), researchers were able to enhance the yield significantly. The results indicated that strains engineered to overexpress certain genes yielded up to 98 mg/L·DCW of 1,4-diaminobutane, representing a 63% increase compared to control strains .
DNA Interaction Studies
Another investigation explored the interaction between 1,4-butanediamine derivatives and DNA. Using UV-Vis spectroscopy and dynamic light scattering (DLS), researchers demonstrated that these compounds could form stable complexes with DNA, suggesting potential applications in gene delivery systems .
Research Findings
| Property/Activity | Observations |
|---|---|
| Cell Proliferation | Promotes cell growth through polyamine synthesis |
| Gene Regulation | Binds to nucleic acids, affecting gene expression |
| Antimicrobial Activity | Effective against various bacterial strains |
| DNA Binding Affinity | Strong interaction with DNA observed via spectroscopy |
Safety and Toxicological Profile
While 1,4-butanediamine has beneficial biological activities, it also poses certain risks. According to safety data sheets, it is classified as harmful if swallowed or inhaled and can cause severe skin burns and eye damage . Proper handling and safety precautions are essential when working with this compound.
Q & A
Q. What are the key physicochemical properties of 1,4-butanediamine derivatives, and how are they experimentally characterized?
- Methodological Answer : Key properties include solubility, viscosity, and density in aqueous solutions. Experimental characterization involves:
- Solubility : Measured via gravimetric analysis or gas absorption (e.g., N₂O solubility in aqueous solutions at 298.15–333.15 K) .
- Viscosity and Density : Determined using U-tube viscometers and oscillating-tube densimeters, with temperature-controlled systems to ensure precision .
- Structural Confirmation : Techniques like NMR, FTIR, and mass spectrometry validate synthesis intermediates (e.g., bis-β-enaminones in solvent-free protocols) .
Q. How is 1,4-butanediamine utilized in environmental monitoring, particularly in plant stress studies?
- Methodological Answer : It serves as a biomarker for pollution-induced stress (e.g., chromium exposure in barley and rape plants). Researchers quantify its levels via:
- Chromatography : HPLC or GC-MS to separate and detect 1,4-butanediamine in plant extracts .
- Bioactivity Assays : Correlation with GABA production or ornithine decarboxylase inhibition to assess stress responses .
Q. What safety protocols are critical when handling 1,4-butanediamine derivatives in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation exposure; store in sealed containers .
- First Aid : Immediate rinsing with water for skin/eye contact (≥15 minutes) and medical consultation for ingestion .
- Thermal Decomposition : Avoid open flames due to toxic gas release (e.g., NOₓ or CO) during decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the oxidation kinetics of 1,4-butanediamine by potassium ferrate?
- Methodological Answer : The reaction follows a two-electron transfer mechanism:
- Step 1 : Fe(VI) oxidizes 1,4-butanediamine to Fe(IV) and a radical intermediate.
- Step 2 : Fe(IV) reacts with another amine molecule, forming Fe(II) and final products (e.g., aldehydes or carboxylic acids).
- Kinetic Analysis : First-order dependence on [Fe(VI)] and [amine]. Use stopped-flow spectrophotometry to measure kobs, which decreases with increasing pH (OH⁻ inhibits Fe(VI) reactivity) .
- Activation Parameters : ΔH‡ and ΔS‡ derived from Arrhenius plots support a proton-coupled electron transfer (PCET) pathway .
Q. How can 1,4-butanediamine be integrated into biphasic solvent systems for CO₂ capture?
- Methodological Answer :
- Solvent Design : Blend with 2-(diethylamino)-ethanol (DEEA) to enhance CO₂ absorption capacity. Optimize mole ratios (e.g., 3.63–16.7 mol% BDA + 2.62–22.2 mol% DEEA) .
- Performance Metrics : Measure absorption rates using wetted-wall column reactors and correlate with viscosity/density data .
- Regeneration : Study energy requirements via temperature-swing desorption (80–120°C) .
Q. What synthetic strategies enable the functionalization of 1,4-butanediamine for dendrimer synthesis?
- Methodological Answer :
- Core Modification : React with trimethoxysilane groups to form 2-[(trimethoxysilyl)methyl]- derivatives, enabling crosslinking in dendrimers .
- Stepwise Amination : Use Michael addition or reductive amination to attach poly(amidoamine) branches, validated by MALDI-TOF or GPC .
- Applications : Tailor dendrimers for drug delivery (e.g., spermine analogs) or catalysis (e.g., immobilized metal nanoparticles) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
